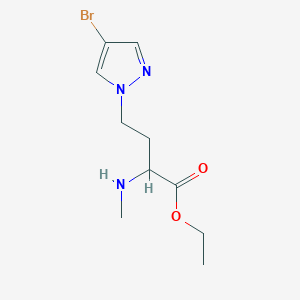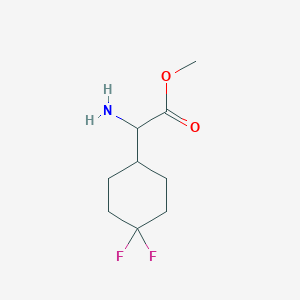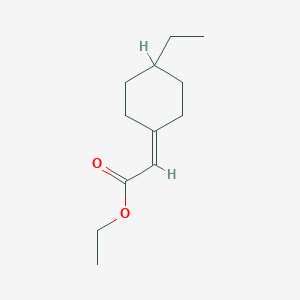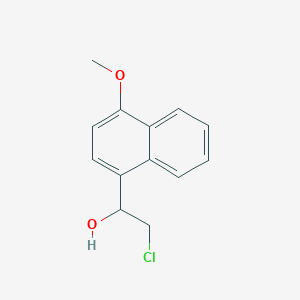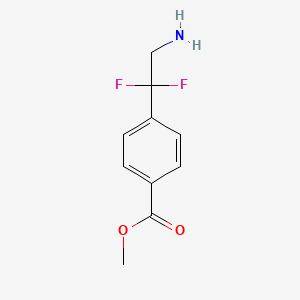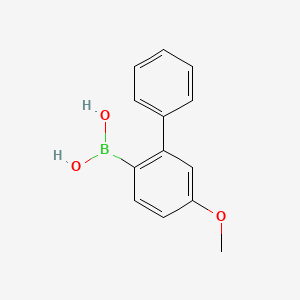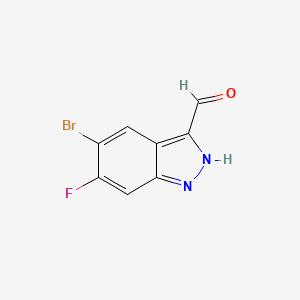
5-bromo-6-fluoro-1H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline.
Cyclization: The aniline derivative undergoes cyclization to form the indazole ring. This can be achieved through various methods, including transition metal-catalyzed reactions.
Formylation: The final step involves the introduction of the formyl group at the 3-position of the indazole ring. This can be done using Vilsmeier-Haack reaction conditions, where the indazole is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid.
Reduction: 5-bromo-6-fluoro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde is used as a key intermediate in the synthesis of more complex indazole derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding how modifications to the indazole ring affect biological activity.
Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. This compound is used in the development of new drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
5-Bromo-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-1H-indazole: Lacks the bromine atom, which may influence its chemical properties.
1H-Indole-3-carbaldehyde: Similar structure but lacks the bromine and fluorine atoms, leading to different reactivity and applications.
Uniqueness: 5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and potential for various applications. The combination of these halogens in the indazole ring makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H4BrFN2O |
|---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-12-8(4)3-13/h1-3H,(H,11,12) |
InChI Key |
QZEZCJISPYUSCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C(NN=C21)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


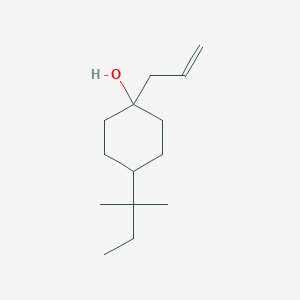

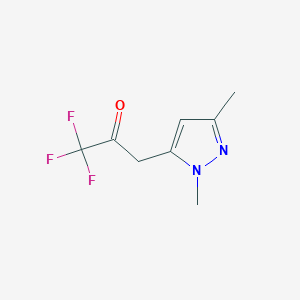
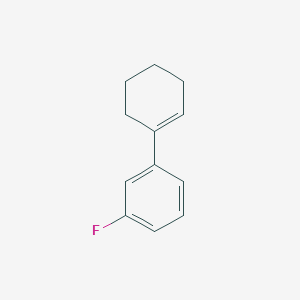
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
